4-Methoxymandelic acid

Description

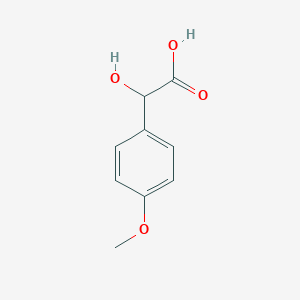

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITECRQOOEQWFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909299 | |

| Record name | Hydroxy(4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10502-44-0 | |

| Record name | 4-Methoxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10502-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxymandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010502440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxymandelic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxymandelic acid, a derivative of mandelic acid, is a significant organic compound with applications in various scientific fields, including pharmaceutical research and organic synthesis. Its chemical structure, characterized by a methoxy group on the phenyl ring, imparts unique properties that are of interest in the development of new chemical entities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, this document includes visualizations of a key metabolic pathway where related compounds are involved and a typical experimental workflow, aiming to serve as a valuable resource for professionals in research and development.

Chemical Structure and Identification

This compound, systematically named 2-hydroxy-2-(4-methoxyphenyl)acetic acid, is an alpha-hydroxy carboxylic acid.[1][2] The presence of a chiral center at the alpha-carbon results in two enantiomeric forms, (R)- and (S)-4-methoxymandelic acid, as well as the racemic mixture.[3] The structure consists of a phenyl ring substituted with a methoxy group at the para-position, and a hydroxyacetic acid moiety.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-hydroxy-2-(4-methoxyphenyl)acetic acid[2] |

| Synonyms | p-Methoxymandelic acid, 4-Methoxyphenylglycolic acid, α-Hydroxy-4-methoxybenzeneacetic acid[1] |

| CAS Number | 10502-44-0[3] |

| Molecular Formula | C₉H₁₀O₄[4] |

| Molecular Weight | 182.17 g/mol [3] |

| InChI Key | ITECRQOOEQWFPE-UHFFFAOYSA-N[3] |

| SMILES | COC1=CC=C(C=C1)C(C(=O)O)O[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 108-111 °C[3] |

| Boiling Point | 370 °C (predicted) |

| pKa | 3.43 ± 0.10 (predicted) |

| Appearance | White to off-white solid/powder[5] |

| Solubility | Soluble in alcohol, ether, and other organic solvents; slightly soluble in water.[6] |

Table 3: Solubility Profile

| Solvent | Solubility |

| Water | Slightly soluble |

| Methanol | Soluble |

| Ethanol | Soluble[1] |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Dichloromethane | Soluble |

| Toluene | Slightly soluble |

Spectral Data

The structural elucidation and confirmation of this compound are supported by various spectroscopic techniques.

Table 4: Spectral Data Summary

| Technique | Key Data Points |

| ¹H NMR | Spectral data available in public databases such as PubChem.[7] |

| ¹³C NMR | Spectral data available in public databases such as PubChem.[7] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=O, C-O, and aromatic C-H bonds.[7] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. Fragmentation patterns can provide further structural information.[7] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from methods for the synthesis of similar mandelic acid derivatives and information from synthesis patents.

Materials:

-

Anisole (4-methoxybenzene)

-

Glyoxylic acid monohydrate

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Toluene

-

Standard laboratory glassware

-

Ice bath

-

Magnetic stirrer

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer, prepare a solution of anisole in a suitable solvent like dichloromethane.

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature below 10 °C.

-

Prepare a solution of glyoxylic acid monohydrate in water and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture over crushed ice and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Toluene

-

Hexane

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot toluene to dissolve the solid completely.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

-

Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a final concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration and purity of this compound by comparing its peak area to the calibration curve.

Mandatory Visualizations

Catecholamine Metabolism Pathway

While this compound itself is not a direct metabolite in the main catecholamine pathway, the structurally similar compound, vanillylmandelic acid (VMA), is a key end-product of epinephrine and norepinephrine metabolism. This pathway illustrates the enzymatic conversions relevant to this class of molecules.

Caption: Simplified pathway of catecholamine metabolism.

Experimental Workflow for Synthesis and Analysis

This diagram outlines the logical flow of the experimental procedures described in this guide, from synthesis to final characterization.

Caption: Workflow for synthesis and analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and experimental methodologies related to this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed protocols for synthesis, purification, and analysis provide practical guidance for laboratory work. The visualizations of the related catecholamine metabolic pathway and a comprehensive experimental workflow aim to enhance the understanding of its biological context and practical synthesis. This document serves as a foundational resource for researchers and professionals engaged in the fields of organic chemistry, medicinal chemistry, and drug development, facilitating further exploration and application of this compound.

References

- 1. Vanillylmandelic Acid | C9H10O5 | CID 1245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]

- 3. This compound 98 10502-44-0 [sigmaaldrich.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. (R)-4-Methoxymandelic acid | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Roles of 4-Hydroxy-3-Methoxymandelic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth exploration of the biological significance, metabolic pathways, and analytical methodologies related to 4-hydroxy-3-methoxymandelic acid. It serves as a technical resource for understanding its role as a critical biomarker and metabolic intermediate.

Introduction and Nomenclature

4-Hydroxy-3-methoxymandelic acid, commonly known as Vanillylmandelic acid (VMA), is a key organic acid and a terminal metabolite in human physiology.[1][2] Its primary biological significance stems from its role as the major end-product of the catabolism of the catecholamine neurotransmitters epinephrine and norepinephrine.[3] Consequently, its measurement in urine is a critical diagnostic tool for monitoring catecholamine-producing tumors.[1]

Recent discoveries have also implicated its immediate precursor, 4-hydroxymandelic acid (4-HMA), as a crucial intermediate in the biosynthesis of the coenzyme Q10 (CoQ10) headgroup, expanding its metabolic importance beyond neurotransmitter degradation.[4][5] This guide details these core metabolic pathways, presents relevant quantitative data, and outlines key experimental protocols for its analysis.

Core Metabolic Pathways

VMA and its precursors are involved in several distinct metabolic pathways, from human catecholamine degradation to microbial metabolism.

Role in Catecholamine Catabolism

The most well-documented role of VMA is as the final urinary metabolite of epinephrine and norepinephrine.[2] This pathway is crucial for the inactivation and elimination of these potent neurotransmitters and hormones. The process involves the sequential action of two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[1][6] These enzymes are primary targets for drugs used in the treatment of neurological and psychiatric disorders.[7][8]

The degradation can proceed via two routes, with the order of enzyme action varying, but both ultimately converge on the formation of VMA.

Role in Coenzyme Q10 Biosynthesis

A novel metabolic role has been identified for 4-hydroxymandelate (4-HMA), a closely related precursor. In human cells, 4-HMA acts as an intermediate in the biosynthesis of the redox-active headgroup of Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain.[4] This pathway begins with the amino acid Tyrosine and involves the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL), a protein whose function was previously unknown.[5] HPDL converts 4-hydroxyphenylpyruvate (4-HPPA) into 4-HMA, which is then further metabolized to 4-hydroxybenzoate (4-HB), a direct precursor for the CoQ10 headgroup.[4][5]

Bacterial Metabolic Pathways

Certain soil and sewage bacteria have evolved pathways to utilize mandelic acid and its derivatives as carbon sources. For example, Pseudomonas convexa metabolizes mandelic acid through a pathway involving 4-hydroxymandelic acid.[9] This pathway includes the enzyme L-Mandelate-4-hydroxylase, which converts mandelate to 4-hydroxymandelate, and L-4-hydroxymandelate oxidase, which further processes it.[9] Similarly, Acinetobacter lwoffii can degrade 4-hydroxymandelic acid to 4-hydroxybenzoate.[10][11]

Quantitative Data Summary

The concentration of VMA, particularly in urine, is a valuable quantitative biomarker. Normal excretion ranges are age-dependent.

Table 1: Normal Urinary VMA Excretion Ranges

| Age Group | Normal Range (per 24 hours) | Citation |

|---|---|---|

| Adults/Older Adults | < 6.8 mg (< 35 µmol) | [3] |

| Adolescents | 1 - 5 mg | [3] |

| Children | 1 - 3 mg | [3] |

| Infants | < 2 mg | [3] |

| Newborns | < 1 mg |[3] |

Note: These values can vary slightly between different laboratories and analytical methods.

Elevated levels are clinically significant and associated with catecholamine-secreting tumors such as neuroblastoma and pheochromocytoma.[3] In neuroblastoma, a low VMA/HVA (Homovanillic acid) ratio is often indicative of a poorly differentiated tumor and a worse prognosis.[3]

Experimental Protocols

Accurate quantification of VMA is essential for clinical diagnosis and research. Liquid chromatography with electrochemical detection (LC-ECD) is a common and sensitive method.

Protocol: Quantification of Urinary VMA by LC-ECD

This protocol outlines a method for the assay of urinary VMA based on reversed-phase liquid chromatography and direct electrochemical detection.[12][13]

1. Patient Preparation and Sample Collection:

-

Dietary Restrictions: For 2-3 days prior to and during collection, the patient should avoid VMA-rich or interfering foods such as coffee, tea, bananas, chocolate, citrus fruits, and vanilla-containing products.[3]

-

Medication Review: Certain medications, like antihypertensives, may need to be discontinued as clinically appropriate.[3]

-

Collection: A 24-hour urine specimen is collected in a container with a preservative, typically 25 mL of 50% acetic acid, to maintain a low pH.[3] The total volume is recorded.

2. Sample Preparation:

-

Direct Injection Method: For a simplified approach, the urine sample can be diluted 100-fold with the mobile phase, centrifuged, and the supernatant can be directly injected into the LC system.[12]

-

Extraction Method (for higher purity):

3. Chromatographic Conditions (Example):

-

Column: Microparticulate reversed-phase C18 column.

-

Mobile Phase: Potassium phosphate buffer (e.g., 0.2 mol/L, pH 3.0).[13]

-

Flow Rate: 0.7 mL/min.[13]

-

Temperature: 65 °C.[13]

4. Detection:

-

Detector: Electrochemical detector.

-

Oxidation Potential: +0.600 V vs. an Ag/AgCl reference electrode.[13]

-

Quantification: Compare the peak height or area of the sample to that of known standards to determine the concentration.

Conclusion

4-Hydroxy-3-methoxymandelic acid (VMA) and its related precursors are more than just metabolic end-products. While VMA remains a cornerstone biomarker for neuroendocrine tumors due to its role in catecholamine catabolism, the discovery of the 4-HMA pathway in CoQ10 synthesis reveals a deeper, more fundamental role in cellular bioenergetics. Understanding these distinct metabolic pathways is critical for diagnostic applications, drug development targeting enzymes like MAO and COMT, and for elucidating the mechanisms of diseases linked to impaired CoQ10 production.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mandelic acid - Wikipedia [en.wikipedia.org]

- 7. Catechol O‑Methyl Transferase Targeted Library [otavachemicals.com]

- 8. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]

- 9. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Degradation of substituted mandelic acids by meta fission reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay of urinary 4-hdyroxy-3-methoxymandelic (vanillylmandelic) acid by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Pivotal Role of 4-Methoxymandelic Acid in Modern Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxymandelic acid, a derivative of mandelic acid, is a key chemical intermediate whose versatile structure is integral to the synthesis of a variety of pharmaceutical compounds. Its chirality and functional groups offer a valuable scaffold for the construction of complex molecular architectures found in modern therapeutics. This technical guide provides an in-depth exploration of this compound's role in drug synthesis, with a particular focus on its application in the production of the widely-used antidepressant, Venlafaxine. This document will detail synthetic protocols, present quantitative data, and illustrate relevant biological and chemical pathways to serve as a comprehensive resource for professionals in the field of drug development.

Chemical Properties and Significance

This compound (CAS: 10502-44-0) is a white to light yellow crystalline solid with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a methoxy-substituted phenyl ring, makes it a versatile building block in organic synthesis. The presence of a chiral center at the alpha-carbon is of particular significance in pharmaceutical applications, where enantiomeric purity is often a critical determinant of a drug's efficacy and safety profile.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of anisole with glyoxylic acid under acidic catalysis.[3] Various strong protonic acids can be employed, and the addition of a co-solvent can influence the reaction's selectivity and yield.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from patent literature and provides a general procedure for the laboratory-scale synthesis of this compound.[3]

Materials:

-

Anisole (methyl phenoxide)

-

Glyoxylic acid (50% aqueous solution)

-

Sulfuric acid (concentrated)

-

Water

-

Diethylene glycol dimethyl ether (co-solvent)

-

Three-necked flask

-

Stirrer

-

Dropping funnel

-

Ice bath

-

High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

-

In a 250 mL three-necked flask, combine 16.3 g (0.11 mol) of 50% glyoxylic acid and 5 mL of diethylene glycol dimethyl ether.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add 20 g (0.2 mol) of concentrated sulfuric acid and 2.7 g (0.15 mol) of water to the cooled mixture.

-

While maintaining the temperature at approximately 0°C, slowly add 10.8 g (0.1 mol) of anisole dropwise.

-

Continue stirring the reaction mixture at 0°C.

-

Monitor the progress of the reaction using HPLC.

-

After approximately 9.5 hours, the reaction should reach a high conversion of anisole.

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.

-

The organic extracts are then combined, dried, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by recrystallization from an appropriate solvent system.

Quantitative Data on Synthesis

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. The following table summarizes data from various experimental conditions described in the literature.[3]

| Anisole (mol) | Glyoxylic Acid (mol) | Catalyst | Co-solvent | Temperature (°C) | Time (h) | Anisole Conversion (%) | This compound Yield (%) | By-product (di-p-methoxyphenyl-acetic acid) Yield (%) |

| 0.1 | 0.11 | Sulfuric Acid | None | 50 | 30 | 67.5 | 13.8 | 41.2 |

| 0.1 | 0.11 | Sulfuric Acid | 4-methyl-2-pentanone | 0 | 7 | 95.2 | 47.2 | 44.1 |

| 0.1 | 0.11 | Sulfuric Acid | Diethylene glycol dimethyl ether | 0 | 7 | 93.7 | 54.8 | 31.8 |

| 0.1 | 0.11 | Phosphoric Acid | None | 0 | 9.5 | 92.2 | 66.0 | 17.6 |

This compound as an Intermediate in Venlafaxine Synthesis

This compound is a crucial precursor in the synthesis of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders.[3][4] The synthesis of Venlafaxine often proceeds through the key intermediate 4-methoxyphenylacetonitrile. While direct conversion of this compound to the nitrile is not commonly reported, a two-step process involving reduction to 4-methoxyphenylacetic acid followed by conversion to the nitrile is a feasible synthetic route.

A patented method describes the direct hydrogenation of this compound to 4-methoxyphenylacetic acid with high yield and purity.[5]

Experimental Protocol: Hydrogenation of this compound to 4-Methoxyphenylacetic Acid

The following is a generalized protocol based on patent literature.[5]

Materials:

-

This compound

-

Acetic acid (solvent)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen source

-

Concentrated hydrochloric acid

-

Reaction vessel suitable for hydrogenation

Procedure:

-

In a suitable reaction vessel, dissolve this compound in acetic acid.

-

Add a catalytic amount of Pd/C.

-

Add concentrated hydrochloric acid.

-

Introduce hydrogen gas to the reaction vessel and maintain a positive pressure.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, filter the catalyst.

-

The filtrate is concentrated, and the product is isolated and purified, typically by crystallization.

-

This method has been reported to produce 4-methoxyphenylacetic acid with a purity of 99.8% and a yield of up to 99.1%.[5]

The resulting 4-methoxyphenylacetic acid can then be converted to 4-methoxyphenylacetonitrile, a common starting material for various Venlafaxine synthesis routes. One common method for this conversion is the reaction with a dehydrating agent and a source of ammonia, or through the formation of an amide followed by dehydration.

The following diagram illustrates the synthetic pathway from this compound to a key intermediate in Venlafaxine synthesis.

Mechanism of Action of Venlafaxine: A Signaling Pathway Perspective

Venlafaxine exerts its therapeutic effects by potently inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[4][6] This leads to an increased concentration of these neurotransmitters, enhancing their signaling to postsynaptic receptors. At higher doses, Venlafaxine also weakly inhibits the reuptake of dopamine.[6]

The increased availability of serotonin and norepinephrine in the synapse leads to the activation of various downstream signaling cascades within the postsynaptic neuron. These pathways are complex and can vary depending on the specific receptor subtype activated. However, two major pathways are the Gs/adenylyl cyclase/cAMP pathway and the Gq/phospholipase C/IP3/DAG pathway.[2]

The following diagram illustrates the simplified signaling pathway of Venlafaxine's action.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals, most notably the antidepressant Venlafaxine. Its synthesis from readily available starting materials and its subsequent conversion to key drug precursors highlight its importance in the pharmaceutical industry. Understanding the detailed synthetic protocols and the quantitative aspects of these reactions is crucial for process optimization and scale-up. Furthermore, a thorough knowledge of the mechanism of action of the final drug product, including the intricate signaling pathways involved, is essential for the development of new and improved therapeutics. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for researchers and professionals dedicated to advancing the field of drug discovery and development.

References

- 1. [PDF] Novel and atypical pathways for serotonin signaling | Semantic Scholar [semanticscholar.org]

- 2. ClinPGx [clinpgx.org]

- 3. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]

- 5. CN104817451B - The preparation method of p-methoxyphenylacetic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 4-Methoxymandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxymandelic acid in organic solvents. This document is intended to be a valuable resource for researchers, chemists, and pharmaceutical scientists engaged in work involving this compound, offering insights into its behavior in various solvent systems, which is critical for synthesis, purification, formulation, and analytical method development.

Core Focus: Solubility Profile

Qualitative Solubility Summary:

This compound is generally described as being soluble in alcohols, ethers, and other common organic solvents. Conversely, it exhibits slight solubility in water. This behavior is consistent with the molecule's structure, which features both a polar carboxylic acid and a hydroxyl group, contributing to its solubility in polar organic solvents, and a nonpolar methoxyphenyl group, which influences its interaction with less polar environments.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Ketones | Acetone | Soluble |

| Halogenated Solvents | Dichloromethane | Likely Soluble |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble |

| Nonpolar Solvents | Hexane, Toluene | Sparingly Soluble to Insoluble |

| Water | Slightly Soluble |

Note: This table is based on general chemical principles and qualitative descriptions. Experimental verification is necessary for specific applications.

Experimental Protocols: Determining Solubility

To ascertain precise solubility data, a standardized experimental protocol is essential. The following section outlines a general methodology for determining the equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound solid to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer is recommended for consistent agitation.

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Key Processes

To further elucidate the context of this compound in research and development, the following diagrams, generated using Graphviz (DOT language), illustrate a representative synthesis workflow and a metabolic pathway for related compounds.

Disclaimer: The information provided in this guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. The solubility of a compound can be influenced by various factors, including temperature, pressure, and the presence of impurities. Therefore, it is strongly recommended that researchers perform their own solubility studies to obtain data that is accurate and relevant to their specific experimental conditions.

A Comprehensive Spectroscopic Guide to 4-Methoxymandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Methoxymandelic acid (C₉H₁₀O₄), a compound of interest in various chemical and pharmaceutical research fields. This document presents a comprehensive collection of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of analytical workflows.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 | d | 2H | Ar-H (ortho to -CH(OH)COOH) |

| 6.88 | d | 2H | Ar-H (ortho to -OCH₃) |

| 5.08 | s | 1H | -CH(OH) |

| 3.78 | s | 3H | -OCH₃ |

| ~11.0 | br s | 1H | -COOH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | -COOH |

| 159.5 | Ar-C (-OCH₃) |

| 131.0 | Ar-C (-CH(OH)COOH) |

| 128.0 | Ar-CH (ortho to -CH(OH)COOH) |

| 114.0 | Ar-CH (ortho to -OCH₃) |

| 72.5 | -CH(OH) |

| 55.2 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 3380 | Strong, Broad | O-H stretch (Alcohol) |

| 3030 | Medium | C-H stretch (Aromatic) |

| 2960, 2840 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1610, 1510 | Strong | C=C stretch (Aromatic ring) |

| 1250 | Strong | C-O stretch (Aryl ether) |

| 1175 | Strong | C-O stretch (Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 182 | 40 | [M]⁺ (Molecular Ion) |

| 137 | 100 | [M - COOH]⁺ |

| 109 | 45 | [M - COOH - CO]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer, such as a Bruker Avance or Varian A-60, is typically used.[1]

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition :

-

Frequency : 300-600 MHz

-

Pulse Sequence : Standard single-pulse experiment.

-

Number of Scans : 16-64 scans are typically averaged to improve the signal-to-noise ratio.

-

Relaxation Delay : 1-5 seconds between scans.

-

-

¹³C NMR Acquisition :

-

Frequency : 75-150 MHz

-

Pulse Sequence : Proton-decoupled pulse sequence.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Relaxation Delay : 2-10 seconds.

-

IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]

-

Sample Preparation :

-

KBr Pellet : 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[1]

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is utilized.[1]

-

Ionization Method : Electron Ionization (EI) is a common method for this type of molecule.

-

Sample Introduction : The sample is introduced into the ion source, typically after separation by gas chromatography.

-

GC-MS Parameters :

-

Injector Temperature : 250 °C.

-

Oven Temperature Program : Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas : Helium.

-

-

MS Parameters :

-

Ionization Energy : 70 eV.

-

Mass Range : m/z 40-400.

-

Detector : An electron multiplier or similar detector is used to record the abundance of the ions.

-

Visualized Workflows and Relationships

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in the structural elucidation of this compound.

Caption: Experimental workflow from sample preparation to structural elucidation.

Caption: How different spectroscopic techniques provide complementary structural information.

References

The Nexus of Catecholamine Metabolism: A Technical Guide to 4-Methoxymandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-methoxymandelic acid, a critical terminal metabolite of catecholamine metabolism. Commonly known as vanillylmandelic acid (VMA), this molecule serves as a significant biomarker in clinical diagnostics, particularly for catecholamine-secreting tumors such as neuroblastoma and pheochromocytoma. This document elucidates the intricate biochemical pathways of catecholamine synthesis and degradation, leading to the formation of this compound. Furthermore, it presents a compilation of quantitative data on urinary excretion levels in healthy and diseased states, detailed experimental protocols for its quantification, and visual representations of the metabolic and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, systematically known as 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid, is a key end-product of the metabolism of the catecholamines epinephrine and norepinephrine.[1][2][3] Its quantification in urine is a cornerstone in the diagnosis and monitoring of neuroendocrine tumors.[4][5] Elevated levels of urinary this compound are often indicative of the presence of tumors that secrete catecholamines.[1] This guide delves into the fundamental biochemistry of catecholamine metabolism and the pivotal role of this compound as a diagnostic analyte.

Synonyms:

The Catecholamine Metabolic Pathway

The journey from the amino acid tyrosine to the excretion of this compound involves a series of enzymatic conversions, broadly categorized into biosynthesis and catabolism.

Catecholamine Biosynthesis

The synthesis of catecholamines—dopamine, norepinephrine, and epinephrine—originates from the amino acid L-tyrosine. This process primarily occurs in the adrenal medulla and postganglionic fibers of the sympathetic nervous system. The biosynthetic pathway is a four-step enzymatic cascade:

-

Tyrosine to L-DOPA: The rate-limiting step is the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).

-

L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC).

-

Dopamine to Norepinephrine: Dopamine is hydroxylated to form norepinephrine by dopamine β-hydroxylase (DBH).

-

Norepinephrine to Epinephrine: In the adrenal medulla, norepinephrine is methylated to epinephrine by phenylethanolamine N-methyltransferase (PNMT).

Caption: The enzymatic cascade of catecholamine biosynthesis.

Catecholamine Catabolism

The breakdown of catecholamines is primarily mediated by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). These enzymes are present in various tissues, including the liver and kidneys. The metabolic process ultimately leads to the formation of this compound (VMA) from epinephrine and norepinephrine, and homovanillic acid (HVA) from dopamine.

The degradation pathway is as follows:

-

Norepinephrine and Epinephrine are first converted to normetanephrine and metanephrine, respectively, by COMT.

-

Alternatively, they can be deaminated by MAO to form 3,4-dihydroxyphenylglycol (DHPG).

-

Normetanephrine and metanephrine are then acted upon by MAO to form 3-methoxy-4-hydroxyphenylglycol (MHPG).

-

DHPG can also be O-methylated by COMT to form MHPG.

-

Finally, MHPG is oxidized to this compound (VMA).

Caption: The metabolic degradation of catecholamines.

Quantitative Data on Urinary this compound

The concentration of this compound in urine is a critical diagnostic parameter. The following tables summarize reference ranges in healthy individuals and comparative levels in patients with neuroblastoma. It is important to note that these values can vary based on age and the analytical method used.

Table 1: Reference Ranges for 24-Hour Urinary this compound in Healthy Individuals

| Age Group | VMA Levels (mg/24 hours) | VMA Levels (µmol/24 hours) |

| Newborns | < 1.0 | < 5.1 |

| Infants (< 2 years) | < 2.0 | < 10.1 |

| Children (2-4 years) | 1.0 - 3.0 | 5.1 - 15.1 |

| Children (5-9 years) | 2.0 - 3.2 | 10.1 - 16.1 |

| Adolescents (10-19 years) | 2.3 - 5.2 | 11.6 - 26.2 |

| Adults | < 6.8 | < 35 |

Data sourced from BenchChem[8]

Table 2: Age-Adjusted Reference Ranges for Random Urine this compound

| Age Group | VMA Levels (mg/g creatinine) |

| 0-2 years | 0.0 - 18.8 |

| 2-4 years | 0.0 - 11.0 |

| 5-9 years | 0.0 - 8.3 |

| 10-19 years | 0.0 - 8.2 |

| >19 years | 0.0 - 6.0 |

Data sourced from LabCorp[9]

Table 3: Comparison of Urinary this compound Levels in Healthy Controls vs. Neuroblastoma Patients

| Study Population | VMA Levels (µg/mg creatinine) | Statistical Significance |

| Healthy Infants (6-11 months) | Mean + 2 SD: < 24 | - |

| Neuroblastoma Infants (6-11 months) | Significantly elevated compared to controls | p < 0.001[8] |

| Healthy Controls (Pediatric) | Age-dependent reference ranges | - |

| Neuroblastoma Patients (Pediatric) | >90% of patients show elevated VMA and/or HVA | -[5][8] |

Experimental Protocols for Quantification of this compound

The accurate measurement of urinary this compound is paramount for its clinical utility. Several analytical techniques have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a highly sensitive and specific method.

Patient Preparation and Specimen Collection

Proper patient preparation and specimen collection are crucial to avoid erroneous results.

-

Dietary Restrictions: For 2-3 days prior to and during urine collection, patients should avoid foods and beverages that can interfere with the assay, such as coffee, tea, bananas, chocolate, cocoa, citrus fruits, and vanilla-containing products.[4]

-

Medication: Certain medications, including some antihypertensives and L-dopa, can affect catecholamine metabolite levels and may need to be discontinued as clinically appropriate.[4][5][10]

-

24-Hour Urine Collection:

-

Random Urine Collection:

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the analysis of urinary this compound using LC-MS/MS.

4.2.1. Materials and Reagents

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical column (e.g., reverse-phase C18)

-

This compound standard

-

Isotopically labeled internal standard (e.g., VMA-d3)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Stabilizing solution

-

Buffer solution

-

Reagent solution for derivatization (if required by the specific kit)

-

Urine samples, calibrators, and quality controls

4.2.2. Sample Preparation

-

Thaw frozen urine samples, calibrators, and controls to room temperature.

-

Vortex and centrifuge the samples to pellet any precipitates.

-

To a 40 µL aliquot of urine, calibrator, or control, add 40 µL of the internal standard solution and 920 µL of stabilizing solution.[11]

-

Vortex the mixture.

-

If derivatization is required, follow the kit manufacturer's instructions. This may involve transferring a portion of the mixture and adding buffer and reagent solutions.[11]

-

Centrifuge the final mixture at high speed (e.g., 14,000 x g) for 5 minutes at 4°C.[11]

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[11]

4.2.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Set the column temperature (e.g., 40°C).

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the prepared sample.

-

Elute the analytes using a gradient of mobile phases A and B. The gradient will be optimized to separate this compound from other urine components.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode.

-

Perform multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for both this compound and its internal standard.

-

Optimize source parameters such as temperature, capillary voltage, and gas flows.

-

4.2.4. Data Analysis

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A generalized workflow for VMA analysis by LC-MS/MS.

Conclusion

This compound is an indispensable biomarker in the clinical assessment of catecholamine metabolism, particularly in the context of neuroendocrine tumors. A thorough understanding of its biochemical origins, coupled with robust and accurate analytical methodologies, is essential for its effective use in diagnostics and research. This guide provides a comprehensive overview of these aspects, intended to serve as a valuable resource for professionals in the field. The provided data, protocols, and visual aids are designed to facilitate a deeper understanding and application of this knowledge in both clinical and research settings.

References

- 1. Direct determination of vanillylmandelic acid in human urine by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 6. pschemicals.com [pschemicals.com]

- 7. Vanillylmandelic Acid | C9H10O5 | CID 1245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Vanillylmandelic Acid (VMA), Random Urine - LabCorp (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. mayocliniclabs.com [mayocliniclabs.com]

- 11. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry of 4-Methoxymandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxymandelic acid, a chiral carboxylic acid, serves as a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is of paramount importance as the biological activity of its enantiomers can differ significantly. This in-depth technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, resolution of enantiomers, and the determination of their absolute configuration. Detailed experimental methodologies, quantitative data, and workflow visualizations are presented to aid researchers in the manipulation and analysis of this important chiral compound.

Introduction

Chirality is a fundamental concept in drug discovery and development. The spatial arrangement of atoms in a molecule can have a profound impact on its pharmacological and toxicological properties. This compound possesses a single stereocenter at the α-carbon, giving rise to two enantiomers: (R)-4-methoxymandelic acid and (S)-4-methoxymandelic acid. The ability to synthesize and isolate these enantiomers in high purity is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide outlines the key experimental procedures and analytical techniques relevant to the stereochemistry of this compound.

Synthesis of Racemic this compound

The preparation of racemic this compound is the first step towards obtaining the pure enantiomers. A common and efficient method involves the reaction of anisole with glyoxylic acid under acidic catalysis.[1]

Experimental Protocol: Synthesis from Anisole and Glyoxylic Acid[1]

Materials:

-

Anisole

-

Glyoxylic acid (50% aqueous solution)

-

Concentrated sulfuric acid (or another strong protonic acid)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add the 50% aqueous glyoxylic acid solution.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled glyoxylic acid solution while maintaining the temperature below 5°C.

-

Once the addition is complete, slowly add anisole to the reaction mixture, again keeping the temperature at 0°C.

-

After the addition of anisole, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction (typically several hours), quench the reaction by pouring the mixture into ice water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Resolution of (±)-4-Methoxymandelic Acid

The separation of the racemic mixture into its constituent enantiomers is a critical step. The two primary methods for achieving this are classical resolution via diastereomeric salt formation and enzymatic resolution.

Classical Resolution by Diastereomeric Salt Formation

This method involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. A common resolving agent for acidic compounds is a chiral amine, such as (R)-1-phenylethylamine.

Materials:

-

Racemic this compound

-

(R)-1-phenylethylamine

-

Methanol (or another suitable solvent)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Standard laboratory glassware

Procedure:

-

Salt Formation: Dissolve racemic this compound in hot methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in methanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

-

Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor contains the more soluble diastereomeric salt.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add 1 M hydrochloric acid until the pH is acidic.

-

Extract the liberated enantiomerically enriched this compound with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the nearly pure enantiomer.

-

The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by measuring its specific rotation.

-

Further recrystallization of the diastereomeric salt may be required to achieve higher enantiomeric purity.

-

The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers. Lipases are commonly used enzymes that can selectively catalyze the esterification of one enantiomer of a racemic acid, allowing for the separation of the unreacted enantiomer.

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

An alcohol (e.g., benzyl alcohol)

-

An organic solvent (e.g., toluene or methyl tert-butyl ether)

-

Standard laboratory glassware

Procedure:

-

To a flask, add racemic this compound, the alcohol, and the organic solvent.

-

Add the immobilized lipase to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 40°C).

-

Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.

-

The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the ester product.

-

Once the desired conversion is reached, filter off the immobilized enzyme.

-

The unreacted enantiomer of this compound can be separated from the formed ester by extraction with an aqueous base. Acidification of the aqueous layer will then yield the pure enantiomer.

Determination of Absolute Configuration

Once the enantiomers have been separated, it is essential to determine their absolute configuration (R or S). A widely used method for this is the Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).

Mosher's Method: Experimental Protocol Outline[2][3][4]

Materials:

-

Enantiomerically enriched this compound

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

-

A tertiary amine base (e.g., pyridine or triethylamine)

-

Anhydrous dichloromethane

-

NMR tubes and solvent (e.g., CDCl₃)

Procedure:

-

Esterification: In two separate NMR tubes, dissolve a small amount of the enantiomerically enriched this compound in anhydrous dichloromethane.

-

To one tube, add a slight excess of (R)-MTPA-Cl and a catalytic amount of the tertiary amine base.

-

To the other tube, add a slight excess of (S)-MTPA-Cl and the base.

-

Allow the reactions to proceed to completion.

-

NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

-

Data Analysis: Carefully assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.

-

By analyzing the sign of the Δδ values and applying the Mosher's method model, the absolute configuration of the original this compound enantiomer can be determined.

Quantitative Data

| Property | Racemic (±)-4-Methoxymandelic Acid | (R)-4-Methoxymandelic Acid | (S)-4-Methoxymandelic Acid |

| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol | 182.17 g/mol | 182.17 g/mol |

| Melting Point (°C) | 108-111[2][3] | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° (by definition) | Data not available | Data not available |

Signaling Pathways

An extensive search of the scientific literature did not reveal any direct involvement of this compound in specific cellular signaling pathways. Its primary role in a biological context appears to be as a metabolite or a synthetic intermediate.

Visualizations

Stereoisomers of this compound

Caption: Relationship between racemic this compound and its enantiomers.

Workflow for Classical Resolution

Caption: Experimental workflow for the classical resolution of this compound.

References

Methodological & Application

Application Note: Quantification of 4-Methoxymandelic Acid in Human Urine using High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a detailed framework for the quantification of 4-methoxymandelic acid in human urine using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. As a specific validated method for this compound is not widely documented, this note outlines a comprehensive protocol adapted from established methods for the closely related and structurally similar compounds, vanillylmandelic acid (VMA) and mandelic acid. The provided methodologies for sample preparation, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), and the HPLC parameters serve as a robust starting point for method development and validation. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a metabolite of interest in various biomedical and pharmaceutical research areas. Accurate and reliable quantification in biological matrices such as urine is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the determination of such organic acids. This application note details the necessary protocols for sample preparation and chromatographic analysis.

Experimental Protocols

Urine Sample Collection and Storage

Collect 24-hour or spot urine samples in sterile containers. To prevent degradation of analytes, samples should be acidified to a pH of approximately 2-3 with 6M HCl.[1] If not analyzed immediately, samples should be stored at -80°C.

Sample Preparation

The complexity of the urine matrix necessitates a cleanup step to remove interfering substances. Two common and effective methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

2.1. Protocol for Liquid-Liquid Extraction (LLE)

This method is based on the partitioning of the analyte between the aqueous urine sample and an immiscible organic solvent.

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 3000 x g for 10 minutes to remove particulate matter.

-

Transfer 2 mL of the supernatant to a clean glass test tube.

-

If an internal standard is used, spike the sample at this stage.

-

Add 2 mL of 1 M sulfuric acid and 0.2 g of sodium sulfate to the urine sample and vortex until the salt is dissolved.[2]

-

Add 4 mL of ethyl acetate (or dichloromethane) and vortex vigorously for 1 minute.[2]

-

Centrifuge at 3500 rpm for 1 minute to separate the aqueous and organic layers.[2]

-

Carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction (steps 6-8) with another 4 mL of the organic solvent and combine the organic fractions.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the HPLC mobile phase and vortex.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2.2. Protocol for Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup and can be automated. A reverse-phase C18 sorbent is recommended for the non-polar extraction of this compound.

-

Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

-

Sample Loading: Thaw, vortex, and centrifuge the urine sample as described in the LLE protocol. Dilute 1 mL of urine with 1 mL of 2% formic acid. Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A second wash with 3 mL of 5% methanol in water can further remove less polar interferences.

-

Elution: Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the HPLC mobile phase.

-

Filtration: Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following are suggested starting parameters for the HPLC analysis, based on methods for similar compounds. Optimization will be required.

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 0.01 M Potassium Phosphate buffer (pH 2.5) : Acetonitrile (87:13, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 230 nm and 254 nm |

Calibration and Quantification

Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should encompass the expected concentrations in the urine samples. Process a blank urine sample (or a synthetic urine matrix) in the same manner as the study samples and spike with the calibration standards to create a matrix-matched calibration curve. This will account for any matrix effects.

Data Presentation

The following tables present quantitative data from published HPLC methods for mandelic acid and vanillylmandelic acid, which can serve as performance benchmarks for a developed method for this compound.

Table 1: Method Validation Parameters for Mandelic Acid in Urine by HPLC-UV

| Parameter | Reported Value |

| Linearity Range | 0.2 - 20 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999[3] |

| Limit of Detection (LOD) | 0.06 µg/mL[3] |

| Limit of Quantification (LOQ) | 0.2 µg/mL[3] |

| Recovery | > 88.8%[3] |

| Intra-day Precision (%RSD) | 3.6 - 4.7%[3] |

| Inter-day Precision (%RSD) | 3.8 - 5.1%[3] |

Table 2: Method Validation Parameters for Vanillylmandelic Acid in Rodent Urine by HPLC-UV

| Parameter | Reported Value |

| Linearity Range | 10 - 35 µg/mL |

| Correlation Coefficient (r²) | 0.996 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision and Accuracy | Satisfactory |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound in urine.

Logical Relationship of Method Components

Caption: Key relationships in HPLC method development for this compound.

References

- 1. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Techniques for the Detection of 4-Methoxymandelic Acid in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxymandelic acid is a metabolite of interest in various biomedical and pharmaceutical research areas. Accurate and reliable quantification of this analyte in complex biological matrices like plasma is crucial for pharmacokinetic studies, biomarker discovery, and clinical diagnostics. This document provides detailed application notes and protocols for the detection of this compound in plasma using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Plasma Sample Preparation Protocols

Effective sample preparation is critical to remove interfering substances such as proteins and phospholipids, thereby enhancing the accuracy and sensitivity of the analysis.[1][2] The most common and effective method for plasma is protein precipitation.

1.1. Protocol: Protein Precipitation (PPT)

This protocol is suitable for preparing samples for LC-MS/MS analysis. Protein precipitation with acetonitrile is a highly reproducible method for cleaning plasma samples.[3]

Materials:

-

Human plasma

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) stock solution (e.g., a deuterated analog of this compound)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[3]

-

Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[4]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully collect the supernatant and transfer it to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 20 seconds, and transfer the final solution to an autosampler vial for analysis.

1.2. Protocol: Solid-Phase Extraction (SPE) - Optional Cleanup

For methods requiring lower detection limits or when matrix effects are significant, an SPE step can be added after protein precipitation. SPE is a separation technique that uses a solid phase to isolate analytes from the sample matrix.[2]

Materials:

-

Mixed-mode or reversed-phase SPE cartridges

-

SPE vacuum manifold

-

Methanol (for conditioning)

-

Water (for equilibration)

-

Elution solvent (e.g., Methanol with 2% formic acid)

Procedure:

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant obtained from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the analyte with 1 mL of the elution solvent.

-

Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 8).

Instrumental Analysis Protocols

2.1. Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the preferred method for quantitative analysis due to its high sensitivity and specificity.[5][6]

Instrumentation:

-

UHPLC system coupled with a triple quadrupole mass spectrometer.

-

Heated Electrospray Ionization (HESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

-

Flow Rate: 0.4 mL/min.[6]

-

Column Temperature: 40°C.[7]

-

Injection Volume: 10 µL.[7]

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-5.0 min: 5% to 95% B

-

5.0-6.0 min: 95% B

-

6.1-8.0 min: 5% B (re-equilibration)

-

Mass Spectrometer Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 350°C.

-

Capillary Voltage: -3.0 kV.

-

MRM Transitions: To be determined by infusing a standard of this compound and its internal standard. The precursor ion will be [M-H]⁻, and quantifier/qualifier product ions will be optimized.

2.2. Protocol: GC-MS Analysis

GC-MS offers high chromatographic resolution but requires derivatization to make non-volatile analytes like this compound suitable for gas chromatography.[9]

Derivatization Procedure: This is a crucial two-step process involving methoximation followed by silylation to increase volatility.[9]

-

Methoximation: To the dried sample extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 30 minutes.[9]

-

Silylation (Trimethylsilylation): After cooling, add 80 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Vortex and incubate at 70°C for 60 minutes.[9]

-

After cooling, transfer the derivatized sample to a GC-MS autosampler vial.

GC-MS Conditions:

-

Column: HP-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[10]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

-

Injection Mode: Splitless.

-

Inlet Temperature: 280°C.[11]

-

Oven Temperature Program:

-

Initial: 70°C, hold for 2 min.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

MS Transfer Line Temperature: 280°C.[11]

-

Ion Source Temperature: 230°C.[11]

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic m/z fragments of the derivatized analyte.

2.3. Protocol: HPLC-UV/ECD Analysis

HPLC with UV or electrochemical detection (ECD) is a practical alternative to mass spectrometry, though it may offer lower sensitivity and specificity.[12]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier like methanol or acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection:

Data Presentation and Method Validation

Method validation is performed to demonstrate that the analytical procedure is fit for its intended purpose.[15] Key validation parameters are summarized below for each technique, with typical performance values derived from similar analyses.[15][16]

Table 1: Typical Performance Characteristics for LC-MS/MS Method

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity Range | 10 - 10,000 ng/mL | The concentration range over which the method is accurate, precise, and linear.[6] |

| Correlation (r²) | > 0.998 | A measure of the goodness of fit for the linear regression of the calibration curve.[5][6] |

| LLOQ | 10 ng/mL | The Lower Limit of Quantitation is the lowest concentration that can be measured with acceptable accuracy and precision.[6][17] |

| Accuracy | 91.2 - 110.0% | The closeness of the measured value to the true value, expressed as % recovery of spiked controls.[6] |

| Precision (%CV) | < 10% | The degree of scatter between a series of measurements; includes intra- and inter-day precision.[5][6][17] |

| Recovery | > 55% | The efficiency of the analyte extraction process from the plasma matrix.[6] |

Table 2: Typical Performance Characteristics for GC-MS Method

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity Range | 0.1 - 50 µg/mL | The quantifiable range for the derivatized analyte. |

| Correlation (r²) | > 0.995 | Measure of linearity for the calibration curve. |

| LLOQ | 0.1 µg/mL | The lowest quantifiable concentration, typically higher than LC-MS/MS due to derivatization and potential sample loss. |

| Accuracy | 85 - 115% | Acceptable range for accuracy in bioanalytical methods. |

| Precision (%CV) | < 15% | Variation observed in repeated measurements. |

| Recovery | > 70% | Efficiency of the combined extraction and derivatization process.[16] |

Table 3: Typical Performance Characteristics for HPLC-UV Method

| Parameter | Typical Value | Description |